3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran precursor followed by acetylation and hydroxymethylation. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 3-acetyl-6-bromo-8-(carboxymethyl)-2H-1-benzopyran-2-one.
Reduction: Formation of 3-(1-hydroxyethyl)-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-6-phenylisovanillin: Another benzopyran derivative with similar structural features but different substituents.
6-Bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one: Lacks the acetyl group present in 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benz
Properties
CAS No. |
111171-23-4 |
---|---|
Molecular Formula |
C12H9BrO4 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
3-acetyl-6-bromo-8-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C12H9BrO4/c1-6(15)10-4-7-2-9(13)3-8(5-14)11(7)17-12(10)16/h2-4,14H,5H2,1H3 |
InChI Key |
UYMNUDDFTXOOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.